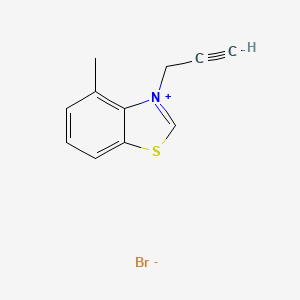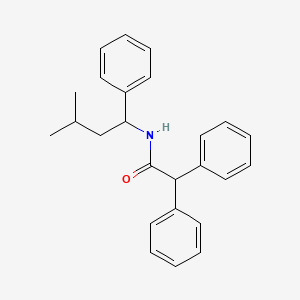
N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide is an organic compound with a complex structure that includes a phenyl group, a butyl chain, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-1-phenylbutylamine with 2,2-diphenylacetyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide exerts its effects depends on its interaction with specific molecular targets. For instance, if the compound has analgesic properties, it may interact with opioid receptors in the nervous system, modulating pain perception pathways. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- N-(3-methyl-1-phenylbutyl)methanesulfonamide
- N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
380906-81-0 |
|---|---|
分子式 |
C25H27NO |
分子量 |
357.5 g/mol |
IUPAC 名称 |
N-(3-methyl-1-phenylbutyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H27NO/c1-19(2)18-23(20-12-6-3-7-13-20)26-25(27)24(21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,23-24H,18H2,1-2H3,(H,26,27) |
InChI 键 |
RJUJQSRQYKNNCE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide](/img/structure/B14142197.png)

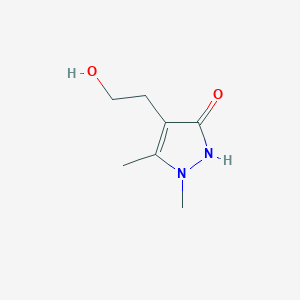
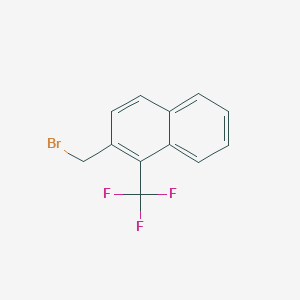
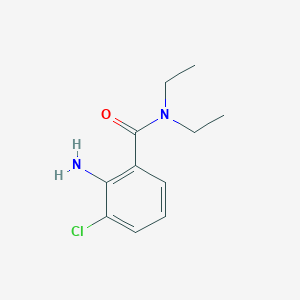
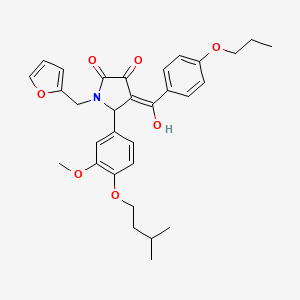
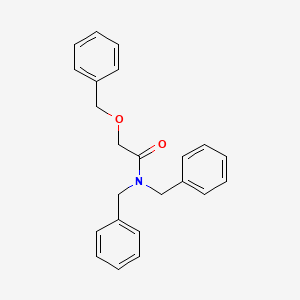
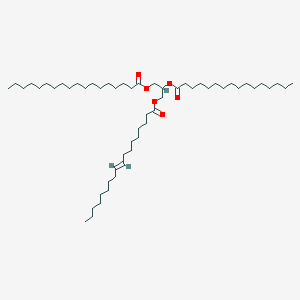
![Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-](/img/structure/B14142237.png)
![methyl 3-[[2-[[2-[[amino-[1-[2-[[3,3-dimethyl-2-[[(E)-4-methylpent-2-enoyl]amino]butanoyl]amino]-3-methylbutanoyl]-3,4-dimethylpyrrolidin-2-yl]methylidene]amino]acetyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate](/img/structure/B14142240.png)
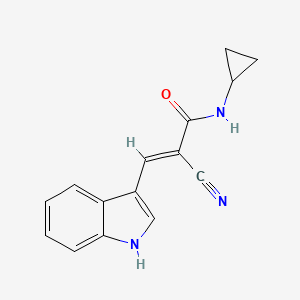
![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)
